molecular formula C21H20ClN3O2 B2404911 N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide CAS No. 1203235-58-8

N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2404911
CAS No.: 1203235-58-8
M. Wt: 381.86
InChI Key: IYIFSJOIVKJALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Applications :

    • Compounds structurally similar to N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide have demonstrated significant analgesic and anti-inflammatory activities. One study synthesized a series of related pyridazinones, which were more potent than aspirin in certain analgesic tests. These compounds were also evaluated for their anti-inflammatory capabilities, with some showing high efficacy (Doğruer & Şahin, 2003).
  • Chemical and Pharmacological Activities :

    • Novel pyridazinone derivatives have been prepared for their expected chemical and pharmacological activities. For instance, 1-[6-(p-tolyl) pyridazin-3-yl]pyrazole-o-aminonitriles were synthesized as precursors for various pyrazolo[3,4-d]pyrimidines and triazolo[5,1-f]pyrimidines, compounds anticipated to possess considerable chemical and pharmacological activities (Eljazi Al-Afaleq & Abubshait, 2001).
  • Corrosion Inhibition :

    • The compound and its derivatives have shown promising results in corrosion inhibition. A study revealed that substituting an oxygen atom with sulfur in a pyridazinic molecule leads to a significant increase in the inhibition efficiency of steel corrosion in acidic medium. This suggests the compound's potential in industrial applications where corrosion resistance is crucial (Bouklah et al., 2004).
  • Structural and Spectral Analysis :

    • In medicinal chemistry, heterocyclic compounds like pyridazine analogs are recognized for their pharmaceutical significance. A study involving the synthesis, structure analysis, and various spectral studies of a pyridazine analog highlights the compound's potential in drug design and other chemical applications (Sallam et al., 2021).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-7-9-16(10-8-14)19-11-12-20(26)25(24-19)15(2)21(27)23-13-17-5-3-4-6-18(17)22/h3-12,15H,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIFSJOIVKJALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.